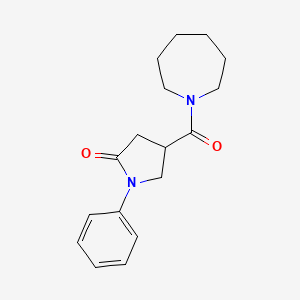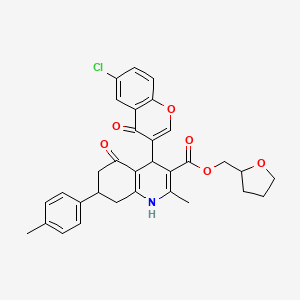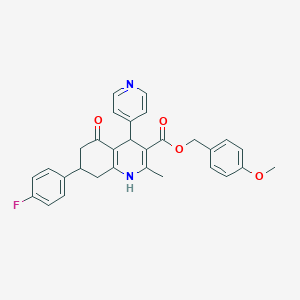![molecular formula C26H34N2O5 B4210399 1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4210399.png)
1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid
Vue d'ensemble
Description
1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and a butyl chain linked to an allylphenoxy group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid typically involves multiple steps:
Formation of the Allylphenoxy Intermediate: The allylphenoxy group is synthesized through the reaction of allyl bromide with phenol in the presence of a base such as potassium carbonate.
Attachment of the Butyl Chain: The allylphenoxy intermediate is then reacted with 1,4-dibromobutane to form the 4-(2-allylphenoxy)butyl intermediate.
Formation of the Piperazine Derivative: The 4-(2-allylphenoxy)butyl intermediate is reacted with benzylpiperazine in the presence of a suitable catalyst to form the final product.
Oxalate Salt Formation: The final product is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions on the piperazine ring.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes from the allyl group.
Reduction: Formation of alkanes from the benzyl group.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(2-allylphenoxy)butyl]-4-methylpiperidine oxalate
- 1-[4-(2-allylphenoxy)butyl]azepane oxalate
- 1-[4-(2-allylphenoxy)butyl]-1H-imidazole oxalate
Uniqueness
1-Benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Its combination of an allylphenoxy group and a benzyl group provides a versatile scaffold for further functionalization and exploration in various research fields.
Propriétés
IUPAC Name |
1-benzyl-4-[4-(2-prop-2-enylphenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O.C2H2O4/c1-2-10-23-13-6-7-14-24(23)27-20-9-8-15-25-16-18-26(19-17-25)21-22-11-4-3-5-12-22;3-1(4)2(5)6/h2-7,11-14H,1,8-10,15-21H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPPYEVCPFQRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCCN2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[3-(2-benzyl-4-methylphenoxy)propyl]amino}-2-propanol hydrochloride](/img/structure/B4210317.png)
![4-(4-morpholinyl)-3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4210329.png)
![3,6-dichloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4210331.png)
![4-benzyl-1-[2-(2-methylphenoxy)ethyl]piperidine oxalate](/img/structure/B4210337.png)
![1-(4-bromophenyl)-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}ethanone](/img/structure/B4210348.png)


![ethyl 4-(anilinocarbonyl)-5-[({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4210368.png)

![2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4210389.png)


![1-Benzyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4210428.png)
![Ethyl 4-[2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4210430.png)
